Sodium 3-methyl-2-oxobutanoate
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Overview
Description
Sodium 3-methyl-2-oxobutanoate: is a chemical compound with the molecular formula C5H7NaO3. It is also known as sodium alpha-ketoisovalerate. This compound is a sodium salt of 3-methyl-2-oxobutanoic acid and is characterized by its white to light brown crystalline appearance. It is commonly used in scientific research and has various applications in chemistry, biology, and industry .
Mechanism of Action
Target of Action
Sodium 3-methyl-2-oxobutanoate, also known as alpha-Ketoisovaleric acid, is primarily targeted towards the metabolic pathways in Escherichia coli . It is an endogenous metabolite and plays a crucial role in the biosynthesis of pantothenic acid .
Mode of Action
This compound interacts with its targets by serving as a precursor for pantothenic acid in Escherichia coli . It enhances alpha-ketoisocaproic acid and alpha-keto-beta-methyl-n-valeric acid, but diminishes the corresponding amino acids . It also causes an early decline of ornithine along with a late augmentation of plasma arginine .
Biochemical Pathways
The compound is involved in the biosynthesis of pantothenic acid, a vital component of coenzyme A, in Escherichia coli . It undergoes a series of reactions involving the condensation of acetyl-coenzyme A with omega-methylthio-2-oxoalkanoic acids .
Result of Action
The primary result of this compound’s action is the production of pantothenic acid in Escherichia coli . This compound also induces convulsions through GABAergic and glutamatergic mechanisms in rats .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that as an endogenous metabolite, its levels and activity may be influenced by factors such as diet, health status, and age .
Biochemical Analysis
Biochemical Properties
Sodium 3-methyl-2-oxobutanoate is involved in several biochemical reactions. It is a substrate for branched-chain aminotransferases (BCATs), enzymes that catalyze the transamination of branched-chain amino acids . The compound also interacts with other biomolecules, including enzymes and proteins, to exert its effects .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it enhances alpha-ketoisocaproic acid and alpha-keto-beta-methyl-n-valeric acid, but diminishes the corresponding amino acids, and causes an early decline of ornithine along with a late augmentation of plasma arginine .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For example, it induces convulsions through GABAergic and glutamatergic mechanisms in rats .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a precursor of pantothenic acid in Escherichia coli, and is involved in the biosynthesis of branched-chain amino acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 3-methyl-2-oxobutanoate can be synthesized through several methods. One common method involves the reaction of 3-methyl-2-oxobutanoic acid with sodium hydroxide. The reaction typically takes place in an aqueous solution, resulting in the formation of the sodium salt . Another method involves the use of sodium ethoxide and isopropylidene hydantoin in butanol under specific temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification and hydrolysis reactions. The process includes the reaction of 3-methyl-2-oxobutanoic acid with an alkali to obtain the sodium salt .
Chemical Reactions Analysis
Types of Reactions: Sodium 3-methyl-2-oxobutanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in condensation reactions due to the presence of the keto group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the keto group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.
Major Products:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids.
Reduction: Reduction reactions typically yield alcohols.
Substitution: Substitution reactions can produce various alkylated derivatives
Scientific Research Applications
Chemistry: Sodium 3-methyl-2-oxobutanoate is used as a precursor in the synthesis of various organic compounds. It is also employed in studies involving keto acids and their derivatives .
Biology: In biological research, this compound serves as a precursor of pantothenic acid in Escherichia coli. It is also used to study metabolic pathways and enzyme activities .
Medicine: This compound has potential therapeutic applications, including its use in metabolic engineering and as a therapeutic agent for certain metabolic disorders .
Industry: In the industrial sector, this compound is used in the production of flavors and fragrances due to its fruity aroma. It is also utilized in the synthesis of various chemical intermediates .
Comparison with Similar Compounds
Sodium 3-methyl-2-oxobutanoate:
Sodium 2-keto-3-methylbutyrate: Another keto acid sodium salt with similar properties.
Sodium 3-methyl-2-oxobutyric acid: A closely related compound with slight structural differences
Uniqueness: this compound is unique due to its specific role as a precursor of pantothenic acid in Escherichia coli. Its ability to enhance certain keto acids while diminishing corresponding amino acids sets it apart from other similar compounds .
Properties
CAS No. |
3715-29-5 |
---|---|
Molecular Formula |
C5H8NaO3 |
Molecular Weight |
139.10 g/mol |
IUPAC Name |
sodium;3-methyl-2-oxobutanoate |
InChI |
InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8); |
InChI Key |
ZYUOMWUHRSDZMY-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)C(=O)[O-].[Na+] |
Isomeric SMILES |
CC(C)C(=O)C(=O)[O-].[Na+] |
Canonical SMILES |
CC(C)C(=O)C(=O)O.[Na] |
Key on ui other cas no. |
3715-29-5 |
physical_description |
White powder; slight fruity aroma |
Related CAS |
759-05-7 (Parent) |
solubility |
Soluble in water Soluble (in ethanol) |
Synonyms |
3-Methyl-2-oxobutanoic Acid Sodium Salt; Sodium 3-Methyl-2-oxobutanoate; Sodium 3-Methyl-2-oxobutyrate; Sodium Dimethylpyruvate; Sodium α-Ketoisovalerate; Sodium α-Oxoisovalerate; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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